molecular formula C27H23ClN2O4S B425583 N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide

N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide

Katalognummer: B425583
Molekulargewicht: 507g/mol
InChI-Schlüssel: PNWUFKSUUMGMJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide is a complex organic compound with a unique structure that includes biphenyl, chlorophenyl, and methoxyphenyl groups

Eigenschaften

Molekularformel

C27H23ClN2O4S

Molekulargewicht

507g/mol

IUPAC-Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C27H23ClN2O4S/c1-34-23-15-17-24(18-16-23)35(32,33)30(22-13-11-21(28)12-14-22)19-27(31)29-26-10-6-5-9-25(26)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,29,31)

InChI-Schlüssel

PNWUFKSUUMGMJP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of biphenyl and chlorophenyl intermediates, followed by their coupling with glycinamide under specific reaction conditions. Common reagents used in these reactions include palladium catalysts and boronic acids, which facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1,1'-biphenyl]-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide is unique due to its specific combination of biphenyl, chlorophenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.